![molecular formula C10H9BrN2O3 B2812927 (E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid CAS No. 1883128-23-1](/img/structure/B2812927.png)
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPC-157, and it is a synthetic peptide that has been studied for its potential therapeutic applications. BPC-157 has been shown to have a wide range of biological effects, including promoting healing, reducing inflammation, and protecting against oxidative stress. In
Mécanisme D'action
The mechanism of action of BPC-157 is not fully understood, but it is thought to act through multiple pathways. BPC-157 has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. BPC-157 also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, BPC-157 has been shown to protect against oxidative stress by scavenging free radicals and increasing the production of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
BPC-157 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that BPC-157 promotes cell proliferation, migration, and angiogenesis. BPC-157 has also been shown to reduce apoptosis and necrosis in cells exposed to oxidative stress. In vivo studies have shown that BPC-157 promotes healing of tendon and ligament injuries, reduces inflammation and pain, and protects against gastric ulcers and pancreatitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPC-157 in lab experiments is its wide range of biological effects. BPC-157 has been shown to promote healing, reduce inflammation, and protect against oxidative stress, making it a useful tool for studying these processes. However, one limitation of using BPC-157 in lab experiments is its relatively high cost. BPC-157 is a synthetic peptide that must be synthesized using SPPS, which can be expensive and time-consuming.
Orientations Futures
There are many potential future directions for research on BPC-157. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPC-157 has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for further study in this area. Another area of interest is its potential to treat cardiovascular disease. BPC-157 has been shown to promote angiogenesis and tissue repair, which could be beneficial for patients with heart disease. Finally, further studies are needed to fully understand the mechanism of action of BPC-157 and its potential therapeutic applications in other fields, such as oncology and dermatology.
Conclusion:
In conclusion, BPC-157 is a synthetic peptide that has gained significant attention in the field of scientific research. It has been shown to have a wide range of biological effects, including promoting healing, reducing inflammation, and protecting against oxidative stress. BPC-157 has potential therapeutic applications in a variety of fields, including orthopedics, gastroenterology, and neurology. While there are some limitations to using BPC-157 in lab experiments, its many advantages make it a useful tool for studying biological processes. Further research is needed to fully understand the mechanism of action of BPC-157 and its potential therapeutic applications in other fields.
Méthodes De Synthèse
BPC-157 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved to release the peptide. The synthesis of BPC-157 involves the coupling of 2-bromopyridine-4-carboxylic acid to the N-terminus of the peptide chain, followed by the addition of the remaining amino acids. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BPC-157 has been studied for its potential therapeutic applications in a variety of fields, including orthopedics, gastroenterology, and neurology. In orthopedics, BPC-157 has been shown to promote healing of tendon and ligament injuries, as well as reduce inflammation and pain. In gastroenterology, BPC-157 has been studied for its potential to treat inflammatory bowel disease, gastric ulcers, and pancreatitis. In neurology, BPC-157 has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1-3,5-6H,4H2,(H,13,16)(H,14,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSLQNOUDJALC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1C(=O)NC/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromopyridin-4-yl)formamido]but-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

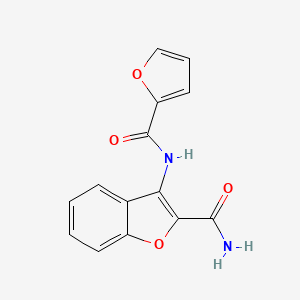
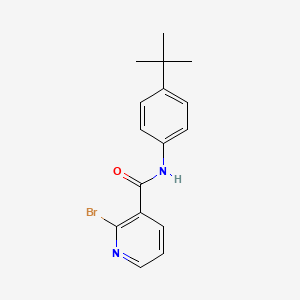
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
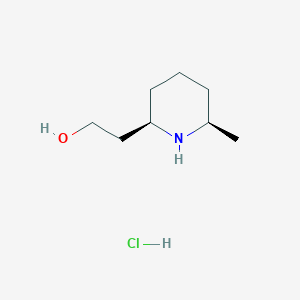
![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)
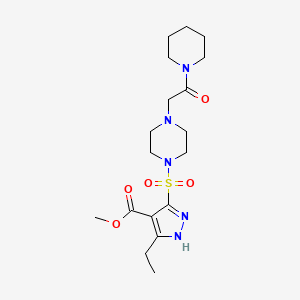
![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
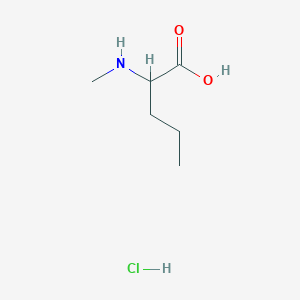
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2812867.png)